N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide
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Overview
Description
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a thiophene ring, a tetrahydropyran ring, and a trifluoromethoxy-substituted benzamide moiety. The structural diversity of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated precursor.
Attachment of the Benzamide Moiety: The benzamide moiety can be attached through an amide coupling reaction, using a trifluoromethoxy-substituted benzoic acid derivative and an amine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The benzamide moiety can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups makes this compound a potential candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: This compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide imparts unique electronic properties to the compound, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Biological Activity
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C15H16F3N2O2S
- Molecular Weight : 356.36 g/mol
- CAS Number : Not explicitly listed in the search results, but can be derived from its structure.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with oxan compounds and trifluoromethoxy benzamide intermediates. Specific synthetic routes may vary, but common methodologies include:
- Formation of the thiophene ring : Utilizing known thiophene synthesis techniques.
- Oxan formation : Employing cyclization reactions to create the oxan structure.
- Final coupling : Using amide bond formation techniques to link the oxan and trifluoromethoxy benzamide moieties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study showed that derivatives with thiophene rings possess antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) often in the range of 50–200 µg/mL against various pathogens, including Staphylococcus aureus and Candida albicans .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, a related compound was tested against MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer) cell lines, showing IC50 values ranging from 10 to 30 µM . The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
Compounds with similar structures have been evaluated for their anti-inflammatory properties. In animal models, they have shown a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential use in treating inflammatory diseases .
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the anticancer potential of this compound.
- Methodology : Treatment of human cancer cell lines with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 20 µM, with associated morphological changes indicative of apoptosis.
-
Case Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial effects against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to determine the zone of inhibition.
- Results : The compound exhibited a notable zone of inhibition against E. coli and S. aureus, suggesting broad-spectrum antimicrobial activity.
Properties
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3S/c19-18(20,21)25-15-3-1-13(2-4-15)16(23)22-12-17(6-8-24-9-7-17)14-5-10-26-11-14/h1-5,10-11H,6-9,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZKOAGUDLBHAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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